Mulberrofuran Q

Übersicht

Beschreibung

Mulberrofuran Q is a naturally occurring phenolic compound found in the root bark of the mulberry tree (Morus species). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has garnered significant attention due to its complex structure and remarkable biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran Q involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, particularly the root bark of Morus species. Various extraction techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are employed to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Mulberrofuran Q undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, altering its biological activity.

Substitution: Various substitution reactions can occur, particularly on the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenolic compounds .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mulberrofuran Q exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. A study demonstrated that this compound effectively reduced nitric oxide production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound against colorectal cancer (CRC) cell lines. It was found to induce apoptosis and inhibit cell proliferation in CRC cells, suggesting its efficacy as a chemopreventive agent. The compound's mechanism involves the modulation of various signaling pathways associated with cancer progression .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been shown to exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus mutans, making it a candidate for developing new antimicrobial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic effectiveness. Studies utilizing Caco-2 cell lines have indicated that the compound is stable during intestinal fermentation and shows significant accumulation in endothelial cells, which is essential for its bioactivity .

| Compound | Apical Side (%) | Basolateral Side (%) | Cells (%) | Transformed (%) |

|---|---|---|---|---|

| This compound | 8.9 ± 5.9 | 0 | 85.3 ± 19.9 | 5.8 ± 25.8 |

| Moracin C | 0.7 ± 0.2 | 0 | 8.2 ± 0.5 | 91.1 ± 0.7 |

| Mulberrofuran G | 2.7 ± 0.5 | 0 | 14.0 ± 0.6 | 83.3 ± 1.1 |

Signaling Pathways

This compound's effects on inflammation and cancer are mediated through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1 pathways. It has been shown to suppress NF-κB activation, leading to reduced expression of inflammatory mediators .

Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity, particularly in its interaction with tyrosinase, where it acts as a competitive inhibitor . Understanding these interactions can aid in the design of more potent derivatives.

Colorectal Cancer Research

In a controlled study involving CRC cell lines, this compound was administered at varying concentrations to assess its cytotoxic effects over a period of time. The results indicated a dose-dependent inhibition of cell viability, with significant apoptotic activity observed at higher concentrations .

Inflammatory Disease Models

Another study utilized animal models to evaluate the anti-inflammatory effects of this compound in conditions mimicking chronic inflammation. The results showed marked reductions in inflammatory markers and improved clinical outcomes compared to control groups .

Wirkmechanismus

The mechanism of action of Mulberrofuran Q involves its interaction with various molecular targets and pathways. For instance, it inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid and thromboxane B2, which are cyclooxygenase products. This inhibition protects neuronal cells from oxidative stress induced by hypoxia-glycorrhoea-deficiency . Additionally, it has been shown to inhibit hepatitis A virus enzymes, thereby preventing viral replication and maturation .

Vergleich Mit ähnlichen Verbindungen

Mulberrofuran Q is compared with other similar compounds such as:

Mulberrofuran G: Known for its anti-SARS-CoV-2 potential and neuroprotective properties.

Kuwanon G and H: These compounds also exhibit significant biological activities, including anti-inflammatory and antioxidant effects.

Sanggenon C: Another phenolic compound from mulberry with notable biological activities.

Uniqueness: this compound stands out due to its potent inhibitory effects on viral enzymes and its protective role against oxidative stress in neuronal cells. Its unique structure and reactivity make it a valuable compound for various scientific research applications .

Biologische Aktivität

Mulberrofuran Q, a compound derived from the mulberry plant (Morus alba), is part of the benzofuran family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for health.

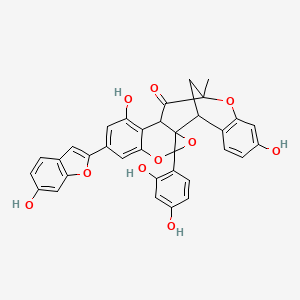

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its diverse biological activities. Its chemical formula is . The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Effects

Research indicates that derivatives of benzofurans, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential as natural antibiotics .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide in macrophage cell lines . This property positions this compound as a candidate for treating chronic inflammatory diseases.

Antitumor Activity

This compound has demonstrated cytotoxic effects against cancer cell lines. Studies involving various cancer models have shown that it can induce apoptosis and inhibit cell proliferation . This activity highlights its potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways .

- Cellular Uptake and Metabolism : Research indicates that this compound is stable in intestinal models and demonstrates significant cellular uptake, which is crucial for its bioavailability and efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of this compound against specific bacterial strains.

- Findings : The compound exhibited comparable potency to established antibiotics, highlighting its potential for clinical applications.

- Anti-inflammatory Study :

- Antitumor Activity Assessment :

Data Summary Table

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVXRBNAPJJEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316869 | |

| Record name | Mulberrofuran Q | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101383-35-1 | |

| Record name | Mulberrofuran Q | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101383-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran Q | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrofuran Q | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.